3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
Description
This compound belongs to the class of tricyclic heterocycles featuring a fused 8-thia-4,6-diazatricyclic core. The structure includes a benzylpiperazine moiety at the 3-position and a methyl group at the 5-position. The synthesis of analogous compounds often involves condensation reactions between heterocyclic precursors and functionalized aldehydes or ketones, as seen in related benzothiadiazepine derivatives .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S/c1-16-23-21(20-18-9-5-6-10-19(18)27-22(20)24-16)26-13-11-25(12-14-26)15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVVKCURWYCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, including the formation of the benzylpiperazine core and subsequent cyclization reactions. One common synthetic route involves the reductive amination of a precursor compound with benzylpiperazine, followed by cyclization under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures under specific conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Recent studies have indicated that compounds similar to 3-(4-benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene exhibit antidepressant properties by modulating neurotransmitter systems. Research highlights the role of piperazine derivatives in enhancing serotonin and norepinephrine levels, which are crucial for mood regulation .
1.2 Neuroprotective Effects
Compounds containing the benzylpiperazine moiety have shown neuroprotective effects against amyloid-beta-induced neurotoxicity in cellular models of Alzheimer's disease. These compounds can inhibit acetylcholinesterase activity and reduce amyloid aggregation, thereby potentially mitigating cognitive decline associated with neurodegenerative diseases .
Cancer Research
2.1 Cytotoxic Activity
Research has demonstrated that derivatives of 3-(4-benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene possess significant cytotoxic activity against various cancer cell lines including breast cancer (BT-474) and cervical cancer (HeLa). The mechanism involves apoptosis induction and inhibition of tubulin polymerization, which is critical for cancer cell proliferation .
2.2 Drug Development
The compound's unique structure allows it to be a lead candidate for the development of new anticancer agents targeting specific pathways involved in tumor growth and survival. Its derivatives are being explored for their ability to overcome resistance mechanisms commonly seen in cancer therapies .
Antiviral Applications
3.1 Hepatitis C Treatment
There is emerging evidence suggesting that compounds related to 3-(4-benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene may have antiviral properties against Hepatitis C virus (HCV). The structural features of these compounds facilitate interactions with viral proteins, potentially inhibiting viral replication .
Data Table: Summary of Applications
Case Studies
Case Study 1: Neuroprotective Mechanisms
A study investigated the neuroprotective effects of a novel derivative of 3-(4-benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene in SH-SY5Y cells exposed to amyloid-beta peptides. The results showed a marked reduction in cell death and oxidative stress markers compared to control groups, highlighting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines using synthesized derivatives of the compound. One derivative exhibited an IC50 value of 0.99 μM against BT-474 cells, demonstrating high potency and selectivity for cancer cells while sparing normal cells . This finding supports further development into clinical candidates.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an antagonist at certain receptor sites, inhibiting the binding of natural ligands and thereby modulating physiological responses . The pathways involved can include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound
- Core : 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene.
- Substituents : 4-Benzylpiperazin-1-yl (3-position), methyl (5-position).
Analog 1: 1,3,4-Benzothiadiazepine Derivatives (e.g., Compound 3 in )
- Core : 1,3,4-Benzothiadiazepine fused with triazolo rings.
- Substituents : Varied functional groups (e.g., nitro, chloro) at positions 2 and 3.
- Key Features: Bicyclic system with a seven-membered diazepine ring; synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazoles with 2-chloro-5-nitrobenzaldehyde .
Analog 2: Dihydro-1,5-Benzothiazepin-4-ones ()
- Core : 2,3-Dihydro-1,5-benzothiazepin-4-one.
- Substituents: Methoxyphenyl, phenoxy, or chloro groups.
- Key Features : Bicyclic system with a sulfur atom; synthesized via sodium dithionite-mediated reduction and methylation .
Analog 3: Spirocyclic Piperazine Derivatives ()
Pharmacological and Bioactivity Insights
- Target Compound: No direct bioactivity data is available.
- 1,3,4-Benzothiadiazepines: Limited bioactivity reported, though structural analogs show anticonvulsant and antimicrobial properties .
- Dihydro-1,5-Benzothiazepinones: Derivatives exhibit calcium channel blocking activity, as seen in diltiazem analogs .
Structural Advantages and Limitations
| Compound Type | Advantages | Limitations |
|---|---|---|
| Target Compound | Rigid tricyclic core enhances target selectivity | Synthetic complexity may limit scalability |
| Benzothiadiazepines | Modular synthesis allows diverse substitution | Instability under acidic conditions |
| Spirocyclic Piperazines | High conformational freedom for receptor binding | Potential metabolic instability |
Biological Activity
3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 344.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄S |
| Molecular Weight | 344.49 g/mol |
| IUPAC Name | 3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
Anticancer Properties
Research has indicated that compounds similar in structure to 3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene exhibit significant anticancer activity through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins.
- Apoptosis Induction : It promotes apoptosis in tumor cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction.
A study demonstrated that a related compound achieved an IC50 value of 90 μM against NIH3T3 cell lines, indicating potential efficacy in cancer treatment .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that compounds targeting the mitogen-activated protein kinase (MAPK) pathways can provide protective effects against neurodegeneration:
- Mechanism of Action : The compound may inhibit specific kinases involved in neuronal cell death pathways.
- Case Study : In vitro studies showed that analogs of this compound protected motor neurons from apoptosis induced by oxidative stress .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Compounds similar to 3-(4-Benzylpiperazin-1-yl)-5-methyl-8-thia have been identified as inhibitors of atypical protein kinases, which play crucial roles in cellular signaling pathways .
- Receptor Modulation : The benzylpiperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
